Oxazole-2-carboxylic acid
Overview
Description
Oxazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Mechanism of Action
Target of Action
Oxazole-2-carboxylic acid, like other oxazole derivatives, has a wide spectrum of biological activities Oxazole derivatives have been found to interact with various biological targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .
Mode of Action
The interaction of oxazole derivatives with their targets often results in significant biological changes . For instance, some oxazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
This compound, as a 2-oxocarboxylic acid, may be involved in the 2-oxocarboxylic acid metabolism pathway . This pathway involves a series of chain extension and modification reactions for 2-oxocarboxylic acids . .
Result of Action
Oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Oxazole-2-carboxylic acid, like other oxazole derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are pivotal in delineating its biological activities
Cellular Effects
Given the wide spectrum of biological activities associated with oxazole derivatives, it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole-2-carboxylic acid can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed in the synthesis of oxazole derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures using external magnets . These catalysts facilitate the synthesis of oxazole derivatives under mild reaction conditions, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolium salts, which are less basic than imidazoles.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products:
Oxidation: Oxazolium salts.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxazole-2-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.
Oxadiazole: Features an oxygen and two nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various therapeutic areas, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,3-oxazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHYICHMGNSGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514312 | |
Record name | 1,3-Oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672948-03-7 | |
Record name | 1,3-Oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?
A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []
Q2: What is known about the structural characterization of Compound 1?
A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.
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